molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

カタログ番号 B3092490
CAS番号: 122852-78-2
分子量: 186.21 g/mol
InChIキー: LFBMTFQWORFEHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound . It has been the subject of research due to its potential anti-tumor activity . This compound and its derivatives have been designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one involves the condensation of piperidin-4-one and its derivatives with arylamines . An alternative method involves the synthesis of 2-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from 2-iodoaniline and N-ethoxycarbonylpiperidin-4-one with the aid of the Heck reaction .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is complex, and it is a member of beta-carbolines .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are primarily related to its synthesis. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .

科学的研究の応用

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Inhibitors of CDK4

The compound has been used as a reactant for the preparation of inhibitors of Cyclin-Dependent Kinase 4 (CDK4) . CDK4 is a key player in cell cycle regulation and its inhibition can lead to the halt of cell proliferation, making it a target for cancer therapeutics .

EGFR and Aurora A Kinase Inhibitors

It has been used as a reactant for the preparation of aminofuranopyrimidines as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase inhibitors . Both EGFR and Aurora A kinase are involved in cell proliferation and are targets for cancer treatment .

HDAC6 Inhibitors

The compound has been used as a reactant for the preparation of neuroprotective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique member of the histone deacetylase family and plays a major role in neurodegenerative diseases .

Synthesis of Eudistomin U

It has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization . Eudistomin U is a natural product with potential anti-cancer properties .

Molecular Docking Studies

The compound has been used in molecular docking studies to reveal the binding orientations of synthesized compounds in the active site of c-Met . This can provide valuable insights into the design of new drugs .

Molecular Dynamics Simulations

It has been used in molecular dynamics simulations to evaluate the binding stabilities between the synthesized compounds and their receptors . This can help in understanding the interactions at the molecular level and aid in the design of more effective drugs .

Design and Synthesis of Biological Activities

The compound has been used in the design and synthesis of biological activities . This involves the creation of new compounds with specific biological effects, which can lead to the development of new drugs .

将来の方向性

The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

特性

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMTFQWORFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Synthesis routes and methods

Procedure details

A solution of 5,6-dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone (8.0 g) in acetic acid (16 ml) was added over 30 min to concentrated sulphuric acid (16 ml) at 10°-20°. The reaction mixture was stirred for 2 h, then added over 10 min to 2N sodium hydroxide (150 ml) at 15°-25°. The solid product was filtered off, triturated with water (50 ml), then recrystallised from ethanol (20 ml) and dried in vacuo to give the title compound (3.79 g), m.p. 255°, t.l.c. (System B, 100:8:1) Rf 0.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。